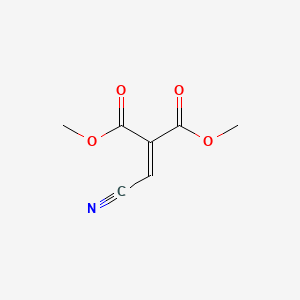
S-Methyl benzenesulfinothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Methyl benzenesulfinothioate: is an organosulfur compound characterized by the presence of a sulfinothioate group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Phosphorus Pentachloride Method: This method involves the reaction of sodium benzenesulfonate with phosphorus pentachloride at elevated temperatures (170-180°C) for an extended period (up to 15 hours).
Phosphorus Oxychloride Method: Similar to the phosphorus pentachloride method, this approach uses phosphorus oxychloride instead.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: S-Methyl benzenesulfinothioate can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinothioate group to thiols or sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinothioate group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products:
Sulfoxides and Sulfones: Formed through oxidation.
Thiols and Sulfides: Formed through reduction.
Substituted Benzene Derivatives: Formed through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, including thiocarbamates and secondary amides.
Catalysis: Acts as a catalyst in certain organic reactions.
Biology and Medicine:
Protein Labeling: Utilized in the labeling of proteins and peptides for biochemical studies.
Enzyme Substrate: Functions as a substrate for specific enzymes, aiding in the study of enzyme mechanisms.
Industry:
Material Science: Employed in the development of new materials with unique properties.
Chemical Manufacturing: Used in the production of specialty chemicals and intermediates.
Wirkmechanismus
Molecular Targets and Pathways: S-Methyl benzenesulfinothioate exerts its effects through interactions with various molecular targets, including proteins and enzymes. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect protein function. These interactions often involve electrostatic interactions, hydrogen bonding, and covalent bonding .
Vergleich Mit ähnlichen Verbindungen
S-Phenyl benzenethiosulfonate: Similar structure but with a phenyl group instead of a methyl group.
Thiols and Thioethers: Compounds containing sulfur atoms bonded to carbon atoms, similar in reactivity and applications.
Uniqueness: Its ability to undergo diverse chemical reactions and its utility in scientific research make it a valuable compound in organic chemistry .
Eigenschaften
CAS-Nummer |
63911-24-0 |
|---|---|
Molekularformel |
C7H8OS2 |
Molekulargewicht |
172.3 g/mol |
IUPAC-Name |
methylsulfanylsulfinylbenzene |
InChI |
InChI=1S/C7H8OS2/c1-9-10(8)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI-Schlüssel |
FCHQAWWPYNTEGI-UHFFFAOYSA-N |
Kanonische SMILES |
CSS(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-Oxo-2H-4lambda~5~-[1,3]dithiolo[4,5-b]pyrazin-2-ylidene)propanedinitrile](/img/structure/B14509616.png)
![Benzaldehyde, 2-[[2-(hydroxymethyl)phenyl]thio]-](/img/structure/B14509620.png)
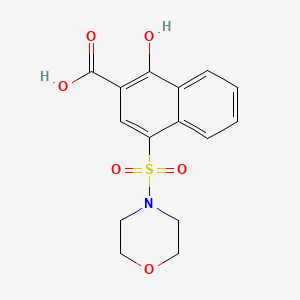
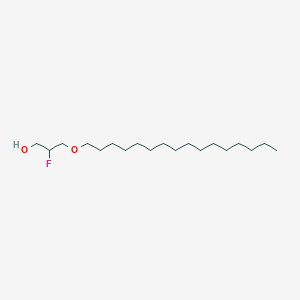
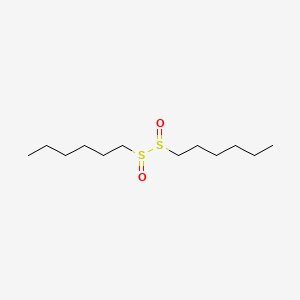
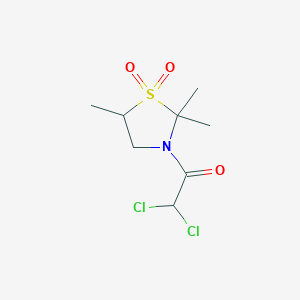

![3-(2,6-Dichlorophenyl)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B14509672.png)

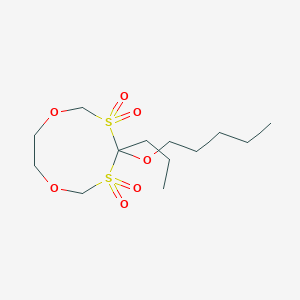
![[(2,4,6-Tribromophenyl)imino]-lambda~4~-sulfanethione](/img/structure/B14509685.png)

